6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride
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Overview
Description
6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClO3S. It is characterized by a bicyclic structure containing an oxygen atom and a sulfonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride typically involves the reaction of a bicyclic precursor with sulfonyl chloride. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Palladium, platinum
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane-1-sulfonyl chloride
- Benzene-1-sulfonyl chloride
- Toluene-4-sulfonyl chloride
Uniqueness
6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride is unique due to its bicyclic structure, which imparts different steric and electronic properties compared to its monocyclic counterparts. This structural uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
6-oxabicyclo[3.2.2]nonane-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)8-4-2-6-1-3-7(8)12-5-6/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKYICXYYBUVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1CO2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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